molecular formula C5H7N3O B14060920 3-Pyridinol, 6-hydrazinyl- CAS No. 1346542-38-8

3-Pyridinol, 6-hydrazinyl-

Cat. No.: B14060920
CAS No.: 1346542-38-8
M. Wt: 125.13 g/mol
InChI Key: SUWQKKPQNQDUNM-UHFFFAOYSA-N
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Description

3-Pyridinol, 6-hydrazinyl- is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinol, 6-hydrazinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinol, 6-hydrazinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346542-38-8

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

6-hydrazinylpyridin-3-ol

InChI

InChI=1S/C5H7N3O/c6-8-5-2-1-4(9)3-7-5/h1-3,9H,6H2,(H,7,8)

InChI Key

SUWQKKPQNQDUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Pyridinol, 6 Hydrazinyl

Strategic Approaches to the Core 3-Pyridinol, 6-Hydrazinyl- Scaffold

The synthesis of the 3-Pyridinol, 6-hydrazinyl- scaffold can be achieved through several strategic routes, including direct synthesis and precursor-based elaboration.

Direct Synthesis Routes to 3-Pyridinol, 6-hydrazinyl-

Direct synthesis methods aim to construct the target molecule in a limited number of steps from readily available starting materials. One common approach involves the reaction of a di-substituted pyridine (B92270) with hydrazine (B178648). For instance, the reaction of 3,6-dichloropyridazine (B152260) with hydrazine hydrate (B1144303) can yield 3-hydrazino-6-chloropyridazine, which can then be converted to the desired product. nih.govnih.gov

Precursor-Based Elaboration for 3-Pyridinol, 6-hydrazinyl- Synthesis

This strategy involves the initial synthesis of a pyridinol or hydrazine precursor, which is then chemically modified to introduce the other functional group.

The synthesis can commence from a pyridinol derivative, such as 3-hydroxypyridine (B118123). nih.gov A common method involves the nucleophilic substitution of a leaving group on the pyridine ring with hydrazine. For example, a halogenated 3-hydroxypyridine can be reacted with hydrazine hydrate to introduce the hydrazinyl group. The synthesis of 3-hydroxypyridine itself can be achieved through various methods, including the hydrolysis of 3-aminopyridine (B143674) or from furan (B31954) derivatives. A patented method describes the preparation of 3-hydroxypyridine from 3-chloropyridine (B48278) by heating with a basic hydroxide. google.com Another approach involves the reductive amination of 5-hydroxymethylfurfural (B1680220) followed by treatment with an aqueous acid to form 6-methyl-3-pyridinol. google.com

Starting MaterialReagentsProductYieldReference
3-ChloropyridineBasic Hydroxide, then HCl3-Hydroxypyridine85-90% google.com
5-HydroxymethylfurfuralNH3, H2, Hydrogenation Catalyst, then Acid6-Methyl-3-pyridinolHigh google.com

This table summarizes synthetic routes to pyridinol precursors.

Alternatively, the synthesis can begin with a hydrazine derivative. For instance, a substituted pyridazine (B1198779) can be reacted with a suitable reagent to introduce the hydroxyl group. A study describes the synthesis of 3-hydrazino-6-monoalkylaminopyridazines by reacting 3,6-dichloropyridazine with N-monoalkylbenzylamines, followed by reaction with hydrazine. nih.gov

Ring-forming or ring-closing reactions are fundamental in synthesizing heterocyclic compounds. wikipedia.org While specific examples for the direct synthesis of 3-Pyridinol, 6-hydrazinyl- via a ring-forming reaction involving separate pyridine and hydrazine moieties are not prevalent in the searched literature, general principles of heterocyclic synthesis can be applied. For example, condensation reactions between a dicarbonyl compound and a hydrazine derivative can lead to the formation of a pyridazine ring, which could then be functionalized to introduce the hydroxyl group. The Hantzsch pyridine synthesis is a well-known named reaction for pyridine ring formation. wikipedia.org Another approach could involve the transformation of other heterocyclic rings. For instance, pyrimidine (B1678525) and its derivatives can undergo ring transformation reactions in the presence of nucleophiles like hydrazine to form pyrazoles. wur.nl

Derivatization and Functionalization Reactions of 3-Pyridinol, 6-Hydrazinyl-

The hydrazinyl and hydroxyl groups of 3-Pyridinol, 6-hydrazinyl- offer versatile handles for a wide range of derivatization and functionalization reactions. These reactions are crucial for creating a library of compounds with diverse structures and potential biological activities.

The hydrazinyl group is a potent nucleophile and can react with various electrophiles. For instance, it can react with aldehydes and ketones to form hydrazones. It can also react with acyl chlorides, anhydrides, and carboxylic acids to form acylhydrazides. These reactions are fundamental in constructing more complex molecular architectures. For example, the reaction of a hydrazinylpyridazine with acetic anhydride (B1165640), p-chlorobenzaldehyde, and carbon disulphide can lead to the formation of pyridazinotriazine derivatives. nih.gov

The hydroxyl group on the pyridine ring can also be functionalized. It can be alkylated or acylated to form ethers and esters, respectively. Furthermore, the hydroxyl group can direct electrophilic substitution on the pyridine ring.

The combination of both functionalities allows for the synthesis of various fused heterocyclic systems. For example, the reaction of a 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with various reagents can yield pyridazinotriazine derivatives. nih.gov Similarly, reactions of 2-hydrazinopyridines can lead to the formation of nih.govwikipedia.orgtriazolo[4,3-a]pyridines. researchgate.net

ReagentFunctional Group TargetedProduct TypeReference
Acetic AnhydrideHydrazinylAcetylhydrazide nih.gov
p-ChlorobenzaldehydeHydrazinylHydrazone nih.gov
Carbon DisulphideHydrazinylThiadiazole/Triazole derivatives nih.gov
Ethyl ImidatesHydrazinyl nih.govwikipedia.orgTriazolo[4,3-a]pyridines researchgate.net

This table illustrates common derivatization reactions of the hydrazinyl group.

Chemical Modifications at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a versatile functional group for constructing various heterocyclic rings. Its reactivity is central to the derivatization of 3-Pyridinol, 6-hydrazinyl-.

The condensation reaction between hydrazines and carbonyl compounds is a fundamental method for forming hydrazones. researchgate.net In the case of 3-Pyridinol, 6-hydrazinyl-, the terminal nitrogen of the hydrazinyl group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to accelerate the process. researchgate.net

The formation of hydrazones is a critical step in the synthesis of more complex molecules. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide with various aryl or heteroaryl aldehydes chemoselectively yields 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. semanticscholar.org This highlights the differentiated reactivity between the hydrazinyl and hydrazide groups. semanticscholar.org These hydrazone derivatives are stable and can be isolated in good yields. semanticscholar.org

Recent studies have explored various synthetic approaches for hydrazone synthesis, including solution-based methods, mechanosynthesis, and solid-state melt reactions, demonstrating the versatility of this chemical transformation. nih.gov The ease of preparation and the stability of the resulting hydrazones make them valuable intermediates in organic synthesis. semanticscholar.orgresearchgate.net

Table 1: Examples of Condensation Reactions Involving Hydrazinylpyridines

Reactant 1 Reactant 2 Product Type Reference
6-Hydrazinonicotinic acid hydrazide Aryl/Heteroaryl aldehydes 6-[(2-(arylidene)hydrazinyl]nicotinohydrazide semanticscholar.org
Hydrazine Hydrate Aromatic/Heterocyclic aldehydes or ketones Azines researchgate.net
2-Amino-3-formylchromone Hydrazine derivatives Novel Hydrazones researchgate.net
Cyanoacetylhydrazine 3-Acetylpyridine Hydrazide-hydrazone derivative mdpi.com

The hydrazinyl moiety of 3-Pyridinol, 6-hydrazinyl- is a key synthon for the construction of fused heterocyclic systems, particularly triazolopyridines. These compounds are of significant interest due to their wide range of biological activities. beilstein-journals.orgd-nb.info The cyclization of pyridinylhydrazones or the direct reaction of hydrazinylpyridines with various reagents can lead to the formation of the beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine ring system. beilstein-journals.org

Several methods have been developed for this transformation, utilizing reagents such as carboxylic acids, orthoesters, and employing oxidative cyclization conditions. beilstein-journals.orgresearchgate.net For example, the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates proceeds via a 5-exo-dig cyclization to afford 3-methylphosphonylated beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines. beilstein-journals.orgd-nb.info Another efficient method involves the RuCl3/Oxone oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines. researchgate.netresearchgate.net Metal-free approaches have also been developed, such as the use of molecular iodine in DMSO for the oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines. researchgate.net

Furthermore, the hydrazinyl group can participate in cyclocondensation reactions with β-dicarbonyl compounds or their equivalents to form pyrazole-fused pyridines. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide hydrate with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones results in the regioselective formation of pyrazolinyl-pyridinohydrazones. semanticscholar.org

Table 2: Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems

Starting Material Reagent(s) Fused Heterocycle Product Reference
2-Hydrazinylpyridines Chloroethynylphosphonates beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyridines beilstein-journals.orgd-nb.info
2-(2-Arylidenehydrazinyl)pyridines RuCl3/Oxone 3-Aryl beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines researchgate.netresearchgate.net
2-(2-Arylidenehydrazinyl)pyridines I2/DMSO 3-Aryl beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines researchgate.net
6-Hydrazinonicotinic acid hydrazide hydrate 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones Pyrazolinyl-pyridinohydrazones semanticscholar.org
2-Hydrazinylpyridine Carboxylic acids, PS-PPh3, microwave beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyridines researchgate.net

The hydrazinyl group in hydrazinylpyridines can act as a nucleophile in substitution reactions. An efficient synthesis of substituted hydrazinylpyridines involves the nucleophilic substitution of a chlorine atom in various chloropyridines with hydrazine hydrate. thieme-connect.comresearchgate.net This reaction is often carried out in sealed tubes and uses simple alcohols as solvents, making it an environmentally friendly process. thieme-connect.comresearchgate.net

The synthesized hydrazinylpyridines can then be used as nucleophiles themselves. For example, 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine (B1587325) have been used to transform succinic anhydride moieties into succinimide (B58015) moieties through nucleophilic substitution. thieme-connect.comresearchgate.net These reactions demonstrate the utility of the hydrazinyl group in building more complex molecular architectures. thieme-connect.comresearchgate.net

Chemical Modifications at the Pyridinol Moiety

The pyridinol moiety, specifically the hydroxyl group and the pyridine ring, offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The hydroxyl group of 3-pyridinol is amenable to various O-functionalization reactions, such as etherification and esterification. ontosight.aiguidechem.com These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities. 3-Hydroxypyridine can be converted into its corresponding ethers and esters, making it a versatile intermediate. ontosight.aiguidechem.com

For instance, the etherification of 3-bromopyridines can be achieved with a range of primary and secondary alcohols. rsc.org Esterification of cellulose (B213188) has been successfully carried out using 3-hydroxypyridine in the presence of an aryloxy ionic liquid catalyst. mdpi.com These examples, while not directly on 3-Pyridinol, 6-hydrazinyl-, illustrate the expected reactivity of the 3-pyridinol portion of the molecule.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comwikipedia.org Electrophilic attack, if it occurs, typically happens at the 3-position, which has a higher electron density compared to the 2- and 4-positions. quora.com However, these reactions often require harsh conditions. quora.com

The presence of the hydroxyl group at the 3-position and the hydrazinyl group at the 6-position in 3-Pyridinol, 6-hydrazinyl- would influence the regioselectivity of electrophilic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the hydrazinyl group is also activating. This would likely direct incoming electrophiles to the positions ortho and para to these activating groups. However, direct nitration, sulfonation, or halogenation of simple pyridines is often not a useful reaction as the reagents tend to attack the nitrogen atom, further deactivating the ring. gcwgandhinagar.com

Multi-Component Reactions (MCRs) Incorporating 3-Pyridinol, 6-Hydrazinyl-

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, offering efficiency and molecular diversity by combining three or more reactants in a single step. organic-chemistry.orgbeilstein-journals.org The presence of a reactive hydrazine group makes 3-Pyridinol, 6-hydrazinyl- an excellent candidate for participation in various MCRs to construct complex heterocyclic systems.

While specific MCRs involving 3-Pyridinol, 6-hydrazinyl- are not extensively documented, the reactivity of the hydrazine moiety is well-established in MCRs for the synthesis of nitrogen-containing heterocycles. rug.nlnih.gov For instance, the hydrazine group can readily condense with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions in a multi-component fashion.

One plausible MCR involving 3-Pyridinol, 6-hydrazinyl- is a one-pot synthesis of pyrazole (B372694) derivatives. The reaction could proceed by the initial formation of a hydrazone with a β-dicarbonyl compound, followed by an intramolecular cyclization. A representative, albeit generalized, scheme is presented below:

Reactant 1Reactant 2Reactant 3CatalystProduct Type
3-Pyridinol, 6-hydrazinyl-Aldehyde/KetoneActive Methylene (B1212753) CompoundAcid/BaseSubstituted Pyrazolyl-pyridinol

This approach allows for the introduction of diverse substituents onto the resulting pyrazole ring, depending on the choice of the carbonyl and active methylene compounds. The reaction conditions would likely be optimized to control the chemoselectivity, favoring the reaction at the more nucleophilic terminal nitrogen of the hydrazine group.

Furthermore, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially be adapted. organic-chemistry.orgrug.nl While these typically involve primary amines, the hydrazinyl group could, under specific conditions or after conversion to a suitable derivative, participate in these complexity-generating transformations.

Regioselectivity and Stereoselectivity in 3-Pyridinol, 6-Hydrazinyl- Synthesis and Derivatization

The regioselectivity in the synthesis and subsequent reactions of 3-Pyridinol, 6-hydrazinyl- is governed by the electronic properties of the substituents on the pyridine ring. The hydroxyl group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 6-positions. Conversely, the hydrazine group at the 6-position is also electron-donating.

Synthesis:

A likely synthetic route to 3-Pyridinol, 6-hydrazinyl- would involve the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloro-3-pyridinol or 6-bromo-3-pyridinol, with hydrazine hydrate.

In this reaction, the position of the leaving group (halogen) at C6 dictates the regioselectivity of the hydrazine addition. The synthesis of the 6-halopyridin-3-ol precursor itself would need to be controlled to ensure the correct substitution pattern.

Derivatization:

The derivatization of 3-Pyridinol, 6-hydrazinyl- can occur at several sites: the hydroxyl group, the hydrazine moiety, or the pyridine ring itself.

Reactions at the Hydrazine Moiety: The hydrazine group is highly nucleophilic and will readily react with electrophiles. For instance, acylation or reaction with aldehydes and ketones to form hydrazones will occur preferentially at the terminal nitrogen atom. In cyclization reactions to form five- or six-membered rings, such as pyrazoles or pyridazines, the regioselectivity will be influenced by the nature of the other reactant and the reaction conditions. For example, in the reaction with 1,3-dicarbonyl compounds to form pyrazoles, the initial condensation would likely involve the more nucleophilic nitrogen, followed by cyclization. sioc-journal.cn

Reactions involving the Pyridine Ring: Electrophilic substitution on the pyridine ring will be directed by the combined influence of the hydroxyl and hydrazinyl groups. Both are activating and ortho-, para-directing. This would suggest that electrophilic attack is most likely to occur at the 2- and 4-positions of the pyridine ring. The precise outcome would depend on the steric hindrance and the specific electrophile used.

The table below summarizes the expected regiochemical outcomes for key reactions.

Reaction TypeReagentExpected Major Product
AcylationAcetyl ChlorideN'-(5-hydroxypyridin-2-yl)acetohydrazide
Hydrazone FormationBenzaldehyde(E)-1-benzylidene-2-(5-hydroxypyridin-2-yl)hydrazine
Electrophilic Aromatic SubstitutionNitrating Agent2-nitro-6-hydrazinyl-3-pyridinol and/or 4-nitro-6-hydrazinyl-3-pyridinol

Stereoselectivity would become a factor if chiral reactants are used or if chiral centers are formed during derivatization. For instance, in MCRs involving chiral aldehydes or ketones, diastereomeric products could be formed. The control of stereoselectivity in such reactions would require the use of chiral catalysts or auxiliaries.

Reactivity Profiles and Reaction Mechanisms of 3 Pyridinol, 6 Hydrazinyl

Electronic Structure and Reactivity Descriptors of 3-Pyridinol, 6-Hydrazinyl-

The electronic nature of 3-Pyridinol, 6-hydrazinyl- is complex, with the electron-withdrawing pyridine (B92270) ring being modulated by the electron-donating hydroxyl and hydrazinyl groups. This arrangement creates distinct regions of high and low electron density, which in turn governs the molecule's reactivity towards various reagents.

The functional groups within 3-Pyridinol, 6-hydrazinyl- exhibit distinct nucleophilic and electrophilic characteristics.

Hydrazinyl Group (-NHNH₂): This group is a potent nucleophile. The terminal nitrogen atom possesses a lone pair of electrons and benefits from the "alpha effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. masterorganicchemistry.com Consequently, the hydrazinyl group readily attacks electron-deficient centers. libretexts.org Both nitrogen atoms in the hydrazone group are nucleophilic, though the amino-type nitrogen demonstrates higher reactivity. soeagra.com

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group has lone pairs and can act as a nucleophile. Its nucleophilicity is enhanced under basic conditions upon deprotonation to form the more reactive phenoxide-like species. As a substituent on the pyridine ring, the hydroxyl group is electron-donating through resonance, which can influence the ring's reactivity.

Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.org This inherent electron deficiency makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic and susceptible to attack by strong nucleophiles. pearson.comyoutube.com However, the presence of the electron-donating hydroxyl and hydrazinyl groups can mitigate this effect to some extent.

Functional GroupPrimary CharacterDescription
Hydrazinyl GroupStrongly NucleophilicThe terminal nitrogen is highly reactive due to lone pairs and the alpha-effect. masterorganicchemistry.com
Hydroxyl GroupNucleophilic / Electron-DonatingThe oxygen atom can act as a nucleophile, and the group donates electron density to the ring.
Pyridine RingElectrophilicThe ring carbons, especially C2 and C4, are electron-deficient and prone to nucleophilic attack. youtube.com

The molecule possesses multiple sites that can participate in acid-base equilibria, and it can exist in different tautomeric forms.

Acid-Base Properties:

Basicity: The most basic site is the terminal amino group of the hydrazinyl substituent. The nitrogen atom of the pyridine ring is also basic, though it is a weaker base than typical aliphatic amines. gcwgandhinagar.com The pKa of the pyridinium (B92312) ion is approximately 5.5. gcwgandhinagar.com

Acidity: The hydroxyl group at the 3-position is phenolic in nature and is weakly acidic. Its acidity allows for deprotonation in the presence of a suitable base. The N-H protons of the hydrazinyl group are also weakly acidic.

Tautomerism:

Pyridinol-Pyridone Tautomerism: Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. gcwgandhinagar.com For 3-hydroxypyridine (B118123), the phenolic form is generally favored, in contrast to 2- and 4-hydroxypyridines which predominantly exist as pyridones. gcwgandhinagar.comnist.gov The equilibrium can be influenced by solvent and pH.

Hydrazone-Azo Tautomerism: While not a feature of the parent molecule, its hydrazone derivatives can exhibit tautomerism.

Ionizable SiteExpected pKₐ RangeCharacter
Pyridine Nitrogen (Conjugate Acid)~5.5 gcwgandhinagar.comBasic
Hydrazinyl Group (Conjugate Acid)~8.0Basic
Hydroxyl Group~8.0 - 10.0 Acidic

Mechanistic Investigations of Key Transformations

The unique combination of functional groups in 3-Pyridinol, 6-hydrazinyl- allows for several important chemical transformations, including hydrazone formation, ring-closure reactions, and nucleophilic aromatic substitution.

One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. numberanalytics.comwikipedia.org This reaction is a cornerstone of its utility in synthesis.

The mechanism proceeds via a nucleophilic addition-elimination pathway and is typically acid-catalyzed: soeagra.com

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. soeagra.comnumberanalytics.com

Proton Transfer: A proton is transferred from the hydrazine (B178648) nitrogen to the oxygen atom.

Dehydration: The resulting intermediate is protonated on the hydroxyl group, which then leaves as a water molecule.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the stable hydrazone product. soeagra.com

The rate-determining step is often the dehydration of the tetrahedral intermediate. numberanalytics.com

The hydrazinyl moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic rings. These reactions often begin with the formation of a hydrazone, which then undergoes an intramolecular cyclization.

Fischer Indole (B1671886) Synthesis Analogue: While the classic Fischer indole synthesis involves arylhydrazones, analogous cyclizations can occur. The hydrazone formed from 3-Pyridinol, 6-hydrazinyl- could potentially undergo acid-catalyzed cyclization, although the electron-deficient nature of the pyridine ring might disfavor the typical electrophilic attack.

Pyrazole (B372694) and Triazine Formation: Hydrazines and their derivatives are common starting materials for pyrazoles (by reaction with 1,3-dicarbonyl compounds) and 1,2,4-triazine (B1199460) rings. researchgate.net For instance, reaction with α-haloketones or similar bifunctional electrophiles can lead to annulated systems where a new ring is fused to the pyridine core. The reaction of a hydrazinylpyridazine with various reagents has been shown to produce pyridazinotriazine derivatives. researchgate.net

Intramolecular Cyclization: If the carbonyl compound used for hydrazone formation contains a suitable leaving group, intramolecular nucleophilic substitution can occur, leading to the formation of a new heterocyclic ring. For example, condensation with o-substituted benzaldehydes is a common route for preparing indazoles. austinpublishinggroup.com

These annulation reactions are powerful tools for building complex, fused heterocyclic scaffolds from the 3-Pyridinol, 6-hydrazinyl- template.

The pyridine ring is inherently electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (2, 6) and para (4) positions relative to the ring nitrogen. wikipedia.orgyoutube.com

Mechanism: The SNAr reaction on pyridine proceeds via an addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (e.g., a halide). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com

Leaving Group Departure: Aromaticity is restored by the expulsion of the leaving group, resulting in the substituted pyridine product.

Reactivity of 3-Pyridinol, 6-hydrazinyl-:

The 6-position, being ortho to the ring nitrogen, is an activated site for SNAr. A reaction could involve the displacement of the hydrazinyl group itself by a strong nucleophile if conditions are forcing, although the -NHNH₂ group is not a typical leaving group.

More commonly, a derivative, such as 6-chloro-3-pyridinol, would be used as a precursor where the chlorine acts as an excellent leaving group, allowing for the introduction of the hydrazinyl group via SNAr with hydrazine.

The electron-donating hydroxyl group at the 3-position can influence the regioselectivity and rate of substitution by increasing the electron density of the ring, potentially making SNAr less favorable compared to an unsubstituted pyridine.

Influence of Substituents on the Reactivity and Reaction Outcomes of 3-Pyridinol, 6-Hydrazinyl-

The introduction of additional substituents onto the 3-Pyridinol, 6-hydrazinyl- scaffold significantly modulates its reactivity and can alter the course of chemical reactions. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituent play crucial roles in this modulation.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the pyridine ring. This deactivation makes electrophilic substitution on the ring more difficult. masterorganicchemistry.com However, an EWG can increase the acidity of the pyridinol proton and decrease the nucleophilicity of the hydrazinyl group. In cyclization reactions, EWGs on an aryl ring attached to the hydrazinyl moiety can influence the reaction rate and yield. mdpi.com For instance, the synthesis of pyrazole derivatives often proceeds with better yields when an attached electrophilic reagent contains an electron-withdrawing group. mdpi.com

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (B1213986) (-OCH3) groups increase the electron density of the pyridine ring, enhancing its reactivity towards electrophiles. They also increase the nucleophilicity of the hydrazinyl group, potentially accelerating condensation and cyclization reactions.

Steric Effects: Bulky substituents near the hydrazinyl group or the hydroxyl group can sterically hinder the approach of reactants. This can lower reaction rates or favor the formation of alternative products. For example, in the synthesis of fused heterocycles, a bulky group on the reactant or the pyridine ring might necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve the desired cyclization.

The following table summarizes the predicted influence of different types of substituents on the reactivity of the 3-Pyridinol, 6-hydrazinyl- core.

Substituent Type at C2, C4, or C5Effect on Ring Reactivity (Electrophilic Attack)Effect on Hydrazinyl Group NucleophilicityPotential Impact on Reaction Outcomes
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) DecreasedDecreasedSlower condensation/cyclization; may require harsher conditions. Can facilitate nucleophilic attack on the ring.
Electron-Donating (e.g., -CH₃, -OCH₃) IncreasedIncreasedFaster condensation/cyclization. Favors electrophilic substitution on the ring.
Halogens (e.g., -Cl, -Br) Decreased (Inductive withdrawal)DecreasedSlower electrophilic attack; can serve as a leaving group in nucleophilic substitution reactions.
Bulky Alkyl Groups (e.g., -C(CH₃)₃) Variable (Activation vs. Steric Hindrance)Slightly Increased (Inductive)May sterically hinder reactions at adjacent positions, potentially altering regioselectivity or lowering yields.

Theoretical studies, such as those using Density Functional Theory (DFT), have corroborated that substituents can cause significant changes to the frontier molecular orbitals (HOMO-LUMO energies), which in turn affects the stability, reactivity, and other electronic properties of the resulting compounds. researchgate.net For example, modifying a related pyridazine (B1198779) structure with trifluoromethyl groups was found to improve metabolic stability compared to aryloxy groups, demonstrating how substituent choice is critical for tuning molecular properties.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Pyridinol, 6 Hydrazinyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like 3-Pyridinol, 6-hydrazinyl-, with multiple functional groups and protons in different chemical environments, advanced NMR techniques are essential for complete signal assignment and conformational analysis.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but often suffer from signal overlap in complex molecules. Multidimensional NMR experiments overcome this limitation by correlating nuclear spins through chemical bonds or space, allowing for the unambiguous assignment of the molecular skeleton. nih.govnih.gov For 3-Pyridinol, 6-hydrazinyl-, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity of protons on the pyridine (B92270) ring and to confirm the presence of the hydrazinyl N-H protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is vital for assigning the ¹³C signals of the pyridine ring by linking them to their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). For 3-Pyridinol, 6-hydrazinyl-, HMBC is critical for establishing the connectivity across quaternary carbons (like C3 and C6) and for confirming the position of the hydrazinyl and hydroxyl substituents on the pyridine ring. For example, correlations would be expected from the ring protons to the carbon bearing the hydroxyl group (C3) and the carbon bearing the hydrazinyl group (C6). acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides key insights into the molecule's three-dimensional conformation in solution.

The combination of these techniques allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure. researchgate.net

While solution NMR reveals the structure of an averaged, solvated molecule, solid-state NMR (SSNMR) provides invaluable information about the molecule's structure in the solid phase. nih.gov This is particularly important for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. mdpi.comnih.gov

By using techniques like Magic-Angle Spinning (MAS), which averages out anisotropic interactions that broaden signals in solid samples, high-resolution spectra can be obtained. mst.edu Key applications for 3-Pyridinol, 6-hydrazinyl- include:

Polymorph Identification: Different polymorphs will have distinct crystal packing arrangements. These differences in the local environment of the atoms lead to measurable changes in the isotropic chemical shifts in the SSNMR spectra. Thus, ¹³C or ¹⁵N SSNMR can act as a fingerprint to identify and distinguish between different polymorphic forms. nih.govnih.gov

Conformational Analysis: The conformation of the hydrazinyl group relative to the pyridine ring may be different in the solid state compared to in solution. SSNMR can probe these conformational differences.

Analysis of Intermolecular Interactions: SSNMR is sensitive to the effects of intermolecular interactions, such as hydrogen bonding. Changes in chemical shifts, particularly for the nuclei involved in hydrogen bonds (e.g., ¹⁵N and ¹H), can provide evidence and information about the nature of these interactions within the crystal lattice. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the crystalline state. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density can be constructed, revealing the exact positions of each atom.

For 3-Pyridinol, 6-hydrazinyl-, a successful SC-XRD experiment would yield a definitive molecular structure. mdpi.com The resulting data includes precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules arrange themselves to form a crystal, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. researchgate.netresearchgate.net

Below is a hypothetical table of crystallographic data for a derivative, illustrating the type of information obtained from an SC-XRD analysis.

Table 1: Representative Crystallographic Data for a Hydrazinyl-Pyridinol Derivative
ParameterValue
Chemical FormulaC₅H₇N₃O
Formula Weight125.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541(2)
b (Å)5.931(1)
c (Å)12.486(3)
β (°)103.81(1)
Volume (ų)614.5(2)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.355

The crystal structure determined by SC-XRD is not just a single molecule, but an extended array. This allows for a detailed analysis of the intermolecular forces that hold the crystal together. researchgate.netresearchgate.net For 3-Pyridinol, 6-hydrazinyl-, the hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups are strong hydrogen bond donors, while the pyridyl nitrogen and hydroxyl oxygen are strong acceptors.

SC-XRD data allows for the precise measurement of distances and angles for these hydrogen bonds, which are critical for stabilizing the crystal packing. mdpi.com Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules can be identified and quantified by analyzing the distances and orientations between them. nih.gov Computational tools like Hirshfeld surface analysis can be applied to the crystallographic data to visualize and quantify the various intermolecular contacts. researchgate.netmdpi.com

Table 2: Representative Hydrogen Bond Geometry
Donor (D)-H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···N1 (intramolecular)0.851.892.654148.0
N2-H2···O1 (intermolecular)0.882.052.912167.5
N3-H3···N1 (intermolecular)0.882.183.045165.3

Many organic compounds can crystallize into more than one distinct crystal structure, a phenomenon known as polymorphism. nih.gov Each polymorph has the same chemical composition but differs in its crystal packing, which can lead to different physical properties such as solubility, stability, and melting point. SC-XRD is the definitive technique for identifying and characterizing polymorphs, as it provides the exact crystal structure of each form. nih.govresearchgate.net

By systematically varying crystallization conditions (e.g., solvent, temperature, pressure), researchers can attempt to isolate different polymorphs of 3-Pyridinol, 6-hydrazinyl-. This practice, known as crystal engineering, aims to understand and control the assembly of molecules in the solid state to produce materials with desired properties. The analysis of intermolecular interactions in different polymorphs provides insight into the subtle energetic balance that dictates crystal formation. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of "3-Pyridinol, 6-hydrazinyl-". These methods provide detailed information about the functional groups present, the nature of hydrogen bonding, and conformational preferences.

Identification of Functional Groups and Hydrogen Bonding Networks

The infrared and Raman spectra of "3-Pyridinol, 6-hydrazinyl-" are expected to exhibit characteristic bands corresponding to its distinct functional moieties. The presence of the hydroxyl (-OH), hydrazinyl (-NHNH2), and pyridine ring vibrations are key to confirming the compound's identity.

The -OH stretching vibration is typically observed as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹, with its broadness being indicative of hydrogen bonding. In "3-Pyridinol, 6-hydrazinyl-", both intramolecular hydrogen bonding between the hydroxyl group and the hydrazinyl nitrogen or the pyridine nitrogen, and intermolecular hydrogen bonding in the solid state are possible. The N-H stretching vibrations of the hydrazinyl group are also expected in this region, typically as two distinct bands for the symmetric and asymmetric stretches of the -NH2 group.

The pyridine ring itself gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1650 cm⁻¹ region. The position and intensity of these bands can be sensitive to the nature and position of substituents. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are often strong in the Raman spectrum and can be found in the 990-1050 cm⁻¹ range for pyridine derivatives. Out-of-plane C-H bending vibrations are anticipated in the 700-900 cm⁻¹ region of the IR spectrum.

Hydrogen bonding plays a crucial role in the structure and properties of "3-Pyridinol, 6-hydrazinyl-". Intramolecular hydrogen bonds, such as N-H···O or O-H···N, can lead to a red shift (lower frequency) and broadening of the corresponding stretching bands in the IR spectrum. The formation of resonance-assisted hydrogen bonds (RAHB), where the hydrogen bond is part of a conjugated system, can further strengthen these interactions and lead to more significant spectral shifts. researchgate.net The analysis of these vibrational modes provides critical insights into the preferred tautomeric and conformational states of the molecule.

Table 1: Expected Vibrational Frequencies for 3-Pyridinol, 6-hydrazinyl-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)IR
Hydrazinyl (-NH₂)N-H Asymmetric Stretch~3350IR, Raman
Hydrazinyl (-NH₂)N-H Symmetric Stretch~3250IR, Raman
Hydrazinyl (-NH₂)N-H Scissoring1580-1650IR
Pyridine RingC=C, C=N Stretch1400-1650IR, Raman
Pyridine RingRing Breathing990-1050Raman
Pyridine RingC-H Out-of-plane Bend700-900IR

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of "3-Pyridinol, 6-hydrazinyl-" (C₅H₇N₃O). By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with the calculated exact mass for the proposed formula, the chemical formula can be confirmed with a high degree of confidence. scispace.com

Table 2: Calculated Exact Masses for 3-Pyridinol, 6-hydrazinyl- Ions

IonChemical FormulaCalculated Exact Mass (Da)
[M]⁺C₅H₇N₃O⁺125.0589
[M+H]⁺C₅H₈N₃O⁺126.0667

Analysis of Fragmentation Pathways for Structural Information

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For "3-Pyridinol, 6-hydrazinyl-", several fragmentation pathways can be anticipated. Alpha-cleavage is a common fragmentation mechanism for compounds containing heteroatoms. libretexts.org For the hydrazinyl group, cleavage of the N-N bond could lead to the loss of an NH₂ radical (•NH₂), resulting in a fragment ion. Cleavage of the bond between the pyridine ring and the hydrazinyl group could also occur.

The fragmentation of the pyridine ring itself can produce a series of characteristic ions. The loss of small neutral molecules such as HCN or CO from the ring structure is a common pathway for pyridine and pyridinol derivatives. chemicalbook.com The presence of both the hydroxyl and hydrazinyl substituents will influence the fragmentation pathways, and the resulting mass spectrum will be a composite of the fragmentation patterns of both functional groups and the pyridine core. By carefully analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, providing strong evidence for the proposed structure. ajgreenchem.comnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of "3-Pyridinol, 6-hydrazinyl-". These techniques are sensitive to the π-conjugated system of the pyridine ring and the influence of the hydroxyl and hydrazinyl substituents.

The UV-Vis absorption spectrum of "3-Pyridinol, 6-hydrazinyl-" is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* transitions, and the presence of the electron-donating hydroxyl and hydrazinyl groups is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands.

The position and intensity of the absorption maxima can be influenced by the solvent polarity and pH. researchgate.net In protic solvents, hydrogen bonding can affect the energy levels of the electronic states. The protonation or deprotonation of the pyridine nitrogen, the hydroxyl group, or the hydrazinyl group at different pH values will lead to different ionic species, each with its own characteristic UV-Vis spectrum. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For 3-hydroxypyridine (B118123) derivatives, fluorescence is often observed, and the emission properties are highly dependent on the ionic form of the molecule. nih.gov The cations and dipolar ions of 3-hydroxypyridine derivatives are typically fluorescent, while the neutral forms may not be. nih.gov It is anticipated that "3-Pyridinol, 6-hydrazinyl-" and its derivatives will exhibit interesting fluorescence properties, which can be modulated by changing the solvent and pH. The study of the fluorescence quantum yield and lifetime can provide further information about the excited state dynamics of the molecule. researchgate.netdrawellanalytical.com

Investigation of Electronic Transitions and Chromophoric Behavior

The electronic transitions of "3-Pyridinol, 6-hydrazinyl-" are primarily studied using UV-Vis spectroscopy. The chromophoric system of this molecule is composed of the pyridine ring substituted with an electron-donating hydroxyl (-OH) group and a hydrazinyl (-NHNH2) group. These substituents significantly influence the energy of the π and non-bonding (n) orbitals, leading to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, originating from the delocalized electrons of the pyridine ring, are typically high-energy and result in strong absorption bands. The presence of the hydroxyl and hydrazinyl groups, with their lone pairs of electrons, introduces n → π* transitions, which are generally of lower energy and intensity compared to the π → π* transitions.

In related pyridine derivatives, the position and intensity of these absorption bands are sensitive to the nature and position of substituents. For instance, studies on various 5-(arylazo)-4,6-dimethyl-3-cyano-2-pyridones have shown multiple absorption maxima in their UV-Vis spectra, corresponding to different electronic transitions within the molecule. researchgate.net The introduction of different substituents on the arylazo moiety leads to shifts in these absorption bands, highlighting the sensitivity of the electronic structure to substitution patterns. researchgate.net

Similarly, the electronic spectra of Schiff bases derived from 3-hydroxypyridine-4-aldehyde exhibit absorption bands that are influenced by the electronic properties of the substituents. acs.org Theoretical studies on 3-hydroxypyridine-4-one derivatives have utilized Density Functional Theory (DFT) to calculate electronic parameters like HOMO and LUMO energy gaps, which correlate with the observed electronic transitions. researchgate.net

Due to the lack of direct experimental data for "3-Pyridinol, 6-hydrazinyl-", a precise assignment of its absorption maxima is not possible. However, based on data from structurally similar compounds, a hypothetical representation of its electronic absorption data is presented below.

| Hypothetical Electronic Transition Data for 3-Pyridinol, 6-hydrazinyl- | | :--- | :--- | :--- | | Transition Type | Expected Wavelength Range (nm) | Relative Intensity | | π → π* (Pyridine ring) | 200 - 280 | High | | n → π* (Hydrazinyl group) | 280 - 350 | Low to Medium | | n → π* (Hydroxyl group) | 250 - 300 | Low |

This table is illustrative and based on the expected behavior of the chromophoric systems present in the molecule.

Solvatochromism Studies and Environmental Effects on Electronic Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the molecule's ground and excited state electronic distribution and its interactions with the solvent. The study of solvatochromic effects on "3-Pyridinol, 6-hydrazinyl-" can reveal how its electronic properties are influenced by the polarity and hydrogen-bonding capabilities of the surrounding medium.

Both the hydroxyl and hydrazinyl groups are capable of forming hydrogen bonds with protic solvents. This interaction can lead to significant shifts in the absorption maxima. Generally, for n → π* transitions, a blue shift (hypsochromic shift) is observed with increasing solvent polarity. This is because the lone pair electrons are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition. Conversely, π → π* transitions often exhibit a red shift (bathochromic shift) with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.

Studies on fluorescein (B123965) and its derivatives have demonstrated how the position, intensity, and shape of absorption bands change with the type of solvent, which can be rationalized by solvatochromic parameters. ijcce.ac.ir Similarly, the absorption spectra of various arylazo pyridone dyes have been recorded in numerous protic and aprotic solvents, showing that the solute-solvent interactions are complex and dependent on the nature of the substituents. researchgate.net The solvatochromic behavior of these dyes was analyzed using the Kamlet-Taft linear solvation energy relationship, which dissects the solvent effect into contributions from hydrogen bond acidity, basicity, and dipolarity/polarizability. researchgate.net

For "3-Pyridinol, 6-hydrazinyl-", it is expected that in polar protic solvents like ethanol (B145695) or methanol, the lone pairs on the nitrogen and oxygen atoms will be stabilized through hydrogen bonding. This would likely lead to a hypsochromic shift of the n → π* transitions. In aprotic polar solvents like DMSO or DMF, dipole-dipole interactions would be the dominant solvatochromic mechanism.

The following table illustrates the hypothetical solvatochromic behavior of "3-Pyridinol, 6-hydrazinyl-" based on trends observed for similar compounds.

| Hypothetical Absorption Maxima (λmax) of 3-Pyridinol, 6-hydrazinyl- in Different Solvents | | :--- | :--- | :--- | | Solvent | Polarity/Nature | Expected λmax (nm) for n → π Transition* | | Hexane | Non-polar | ~340 | | Dichloromethane | Aprotic, polar | ~330 | | Acetonitrile | Aprotic, polar | ~325 | | Ethanol | Protic, polar | ~315 | | Water | Protic, polar | ~310 |

This table is illustrative and demonstrates the expected trend of a hypsochromic shift with increasing solvent polarity for an n → π transition.* The actual shifts would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 3 Pyridinol, 6 Hydrazinyl

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed perspective at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is frequently employed for these types of investigations. ijesit.com

For a molecule like 3-Pyridinol, 6-hydrazinyl-, DFT would be used to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. Following optimization, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. For instance, in a study of 3-bromo-2-hydroxypyridine, DFT calculations were used to optimize the molecular structure and analyze its electronic properties. mdpi.com

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic structure calculations.

In studies of pyridine (B92270) derivatives, ab initio calculations have been used to investigate intermolecular interactions with high precision. For example, the interaction energies of pyridine with water molecules were calculated at the MP2/cc-pVQZ level to understand the nature of C-H···O interactions. rsc.org Such high-level calculations could be applied to 3-Pyridinol, 6-hydrazinyl- to accurately model its interactions with other molecules, which is crucial for understanding its behavior in different chemical environments.

Molecular Orbital Analysis

The behavior of electrons in a molecule can be described by molecular orbitals, which are fundamental to understanding its chemical reactivity and electronic properties.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A smaller gap generally indicates higher reactivity. wikipedia.org

For substituted pyridines, the HOMO and LUMO energies are influenced by the nature and position of the substituents. For example, a study on 5-chloro-2-hydroxypyridine (B146416) involved the calculation of its HOMO and LUMO energies to understand the charge transfer interactions within the molecule. ijesit.com For 3-Pyridinol, 6-hydrazinyl-, the electron-donating nature of the hydroxyl and hydrazinyl groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridines (Calculated using DFT) (Note: This table presents illustrative data from analogous compounds to infer the properties of 3-Pyridinol, 6-hydrazinyl-)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
3-Bromo-2-hydroxypyridine (gas phase)-6.880-1.4755.405 mdpi.com
5-chloro-2-hydroxypyridineNot specifiedNot specifiedNot specified ijesit.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecule. uni-muenchen.de It provides a description of the Lewis-like chemical bonding structure. The analysis of donor-acceptor interactions in the NBO basis allows for the quantification of the stabilizing energy associated with electron delocalization.

In studies of pyridine derivatives, NBO analysis has been employed to understand the nature of bonding and intermolecular interactions. For instance, in azopyridine ruthenium complexes, NBO analysis revealed that the Ru-N bonds are formed by the delocalization of lone pair occupancies from the nitrogen atoms to the ruthenium center. scirp.org For 3-Pyridinol, 6-hydrazinyl-, NBO analysis would be instrumental in characterizing the intramolecular hydrogen bonding between the hydroxyl and hydrazinyl groups, as well as the hyperconjugative effects of these substituents on the pyridine ring.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for Donor-Acceptor Interactions in Substituted Pyridines (Note: This table presents hypothetical data based on typical NBO analyses of similar compounds to illustrate the concept for 3-Pyridinol, 6-hydrazinyl-)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N (hydrazinyl)σ(N-H) (hydrazinyl)~5-10Intramolecular Hydrogen Bonding
LP(1) O (hydroxyl)π(C-C) (pyridine ring)~2-5Hyperconjugation
π(C-C) (pyridine ring)π*(C-C) (pyridine ring)~15-25π-delocalization

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For substituted pyridines, MEP analysis helps in identifying the most likely sites for protonation and other electrophilic interactions. In a study of aminopyridines, MEP analysis was used to compare the reactivity of the heterocyclic nitrogen atom. nih.gov In the case of 3-Pyridinol, 6-hydrazinyl-, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituents, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and hydrazinyl groups would likely exhibit positive potential, making them susceptible to nucleophilic attack. Analysis of pyridine-3-carbonitrile (B1148548) derivatives showed that the oxygen, cyano, and nitro groups are more susceptible to nucleophilic attack, while the nitrogen atom of the pyridine ring is more likely to act as an electrophilic center. researchgate.net

Prediction of Reactive Sites for Electrophilic and Nucleophilic Attack

The prediction of reactive sites is a fundamental application of computational chemistry that helps in understanding how a molecule will interact with other chemical species. This is often achieved by analyzing the distribution of electron density within the molecule. Regions with high electron density are typically susceptible to attack by electrophiles (electron-seeking species), while regions with low electron density are prone to attack by nucleophiles (nucleus-seeking species).

For pyridine derivatives, the nitrogen atom in the ring generally acts as a nucleophilic site due to the presence of a lone pair of electrons. The hydroxyl (-OH) and hydrazinyl (-NHNH2) substituents on the pyridinol ring would further influence the electron distribution. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its oxygen atom is a nucleophilic center. The hydrazinyl group contains two nitrogen atoms with lone pairs, making it a potent nucleophilic site.

Computational methods like Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are standard approaches to quantitatively predict reactive sites. An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Fukui functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby indicating its susceptibility to nucleophilic or electrophilic attack.

Without specific computational studies on 3-Pyridinol, 6-hydrazinyl-, a precise and quantitative ranking of its reactive sites for electrophilic and nucleophilic attack cannot be provided.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern the reaction rate.

A key aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction.

Computational methods allow for the systematic search of transition state geometries. Once a transition state is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy can then be calculated with a high degree of accuracy, providing valuable kinetic information about the reaction. For reactions involving 3-Pyridinol, 6-hydrazinyl-, such calculations would be essential for understanding its reactivity profile.

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state indeed connects the desired reactants and products. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. This provides a detailed picture of the geometric changes that occur as the reaction progresses and ensures the correct assignment of the transition state to a specific reaction pathway.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods have become an indispensable tool for the prediction and design of molecules with large NLO responses.

The NLO properties of a molecule are related to its response to an applied electric field. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. Molecules with large NLO properties often possess a significant degree of charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

Pyridine derivatives are a class of compounds that have been investigated for their NLO properties. The presence of the electron-donating hydrazinyl and hydroxyl groups on the pyridine ring of 3-Pyridinol, 6-hydrazinyl- could potentially lead to interesting NLO behavior. Computational calculations of the polarizability and hyperpolarizabilities of this molecule would be necessary to quantify its potential as an NLO material.

Coordination Chemistry and Metal Complexation of 3 Pyridinol, 6 Hydrazinyl

Ligand Design Principles and Binding Characteristics

The unique arrangement of donor atoms in 3-Pyridinol, 6-hydrazinyl- makes it a versatile chelating agent. Its design incorporates both a soft pyridine (B92270) nitrogen donor and hard oxygen and nitrogen donors from the hydroxyl and hydrazinyl groups, respectively, allowing for coordination with a wide range of metal ions.

Chelation Modes and Potential Binding Sites of 3-Pyridinol, 6-Hydrazinyl-

The 3-Pyridinol, 6-hydrazinyl- ligand possesses multiple potential donor atoms: the pyridinolic oxygen (O), the pyridine ring nitrogen (Npy), and the two nitrogens of the hydrazinyl group (Nα and Nβ). This array of binding sites allows for several possible chelation modes.

Bidentate N,N-Chelation : The ligand can coordinate through the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group (-NH2) to form a stable five-membered chelate ring. This is a common binding mode for 2-hydrazinylpyridine derivatives.

Bidentate N,O-Chelation : Upon deprotonation of the hydroxyl group, the resulting pyridinolate oxygen can coordinate along with the adjacent pyridine nitrogen, forming a six-membered chelate ring. This mode is well-documented for 3-hydroxypyridine-based ligands. dergipark.org.tr

Tridentate O,N,N-Chelation : The most stable complexes are likely formed when the ligand acts as a tridentate chelator. This would involve coordination through the deprotonated pyridinolate oxygen, the pyridine nitrogen, and one of the hydrazinyl nitrogens. This arrangement would result in the formation of two fused chelate rings (one five-membered and one six-membered), a thermodynamically favorable outcome known as the chelate effect.

Bridging Mode : The ligand could also act as a bridging ligand, coordinating to two or more metal centers simultaneously using its various donor sites, potentially leading to the formation of coordination polymers.

The specific chelation mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other competing ligands.

Table 1: Potential Binding Sites and Chelation Modes of 3-Pyridinol, 6-Hydrazinyl-
Donor Atoms InvolvedChelation ModeResulting Ring Size(s)Notes
Pyridine N, Hydrazinyl NβBidentate (N,N)5-memberedCommon for 2-substituted pyridine-hydrazine ligands.
Pyridinolate O, Pyridine NBidentate (N,O)6-memberedRequires deprotonation of the hydroxyl group.
Pyridinolate O, Pyridine N, Hydrazinyl Nα or NβTridentate (O,N,N)5- and 6-memberedHighly stable due to the formation of two chelate rings.
VariousBridgingN/ACan lead to polynuclear complexes or coordination polymers.

Ligand Field Effects Influenced by Pyridine and Hydrazine (B178648) Moieties

Pyridine Moiety : The pyridine nitrogen is a σ-donor and a weak π-acceptor. wikipedia.org Its ability to accept electron density from the metal d-orbitals into its π* orbitals can lead to a moderate stabilization of the complex.

Hydrazine Moiety : The nitrogen atoms of the hydrazinyl group are primarily σ-donors. They contribute to the ligand field strength through the donation of their lone pair electrons to the metal center.

When acting as a tridentate (O,N,N) ligand, 3-Pyridinol, 6-hydrazinyl- is expected to create a moderate-to-strong ligand field. This would lead to a considerable splitting of the metal d-orbitals, influencing the magnetic properties and electronic spectra of the resulting transition metal complexes.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with 3-Pyridinol, 6-hydrazinyl- are not prevalent, general and well-established methods for the synthesis of similar coordination compounds can be applied.

Transition Metal Complexes of 3-Pyridinol, 6-Hydrazinyl-

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., chlorides, sulfates, or nitrates of copper(II), nickel(II), cobalt(II), iron(III), etc.) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with heating under reflux to ensure completion. mdpi.commdpi.com The pH of the solution may need to be adjusted to facilitate the deprotonation of the pyridinol group for O-coordination. The resulting solid complexes can be isolated by filtration, washed, and dried.

Characterization of these complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy : To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H/O-H groups.

UV-Visible Spectroscopy : To study the d-d electronic transitions of the metal center, providing information about the coordination geometry and ligand field strength.

Elemental Analysis : To determine the empirical formula of the complex and establish the metal-to-ligand stoichiometry.

Molar Conductance Measurements : To determine if any counter-ions are coordinated to the metal or are free in the crystal lattice.

Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the metal ion.

Table 2: Hypothetical Characterization Data for a [M(L)2] Complex (L = deprotonated 3-Pyridinol, 6-hydrazinyl-)
TechniqueExpected ObservationInference
FTIR (cm-1) Shift in pyridine ring vibrations (>1600 cm-1); Disappearance of O-H stretch (~3300 cm-1); Shift in N-H stretches (~3100-3300 cm-1)Coordination via pyridine N, deprotonated O, and hydrazinyl N.
UV-Vis (nm) d-d transition bands in the visible region.Octahedral or distorted octahedral geometry around the metal ion.
Molar Conductance (in DMSO) Low value (< 20 Ω-1cm2mol-1)Non-electrolytic nature, suggesting anions are not present as free ions. nih.gov
Magnetic Moment (B.M.) Value corresponds to the number of unpaired electrons.Confirms oxidation and spin state of the metal (e.g., ~1.9 B.M. for Cu(II), ~4.9 B.M. for high-spin Co(II)).

Complexation with Other Metal Ions (e.g., Main Group, Lanthanides, Actinides)

The versatile donor set of 3-Pyridinol, 6-hydrazinyl- makes it a candidate for coordinating with a variety of metal ions beyond the first-row transition series.

Main Group Metals : The presence of both nitrogen and oxygen donors suggests potential for complexation with main group elements like lead(II) or tin(IV), which are known to form stable complexes with pyridine-hydrazine type ligands.

Lanthanides and Actinides : Hard metal ions like the lanthanides (e.g., Gd(III), Eu(III)) and actinides have a high affinity for oxygen donor ligands. The pyridinolate oxygen, combined with the chelate effect provided by the nitrogen donors, could lead to the formation of stable complexes with these f-block elements. Ligands incorporating pyridine and hydrazine functionalities have been specifically designed for lanthanide chelation.

Structural Elucidation of Metal-Ligand Adducts

The definitive determination of the three-dimensional structure of a metal complex is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govresearchgate.net

For a hypothetical octahedral complex, such as [Co(L)2] where L is the tridentate deprotonated form of 3-Pyridinol, 6-hydrazinyl-, X-ray diffraction would be expected to reveal a central cobalt ion coordinated to two ligands. Each ligand would bind in a meridional fashion through the pyridinolate oxygen, pyridine nitrogen, and one of the hydrazinyl nitrogens. The analysis would provide key metric parameters, such as the Co-O and Co-N bond distances, which are typically in the range of 1.9-2.2 Å for cobalt(III) complexes. researchgate.net The data generated from such an analysis is crucial for understanding the precise nature of the metal-ligand interactions.

Table 3: Interactive Hypothetical Crystallographic Data for [Co(C5H5N3O)2]Cl
ParameterHypothetical Value
Formula C10H10CoN6O2Cl
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.5
b (Å) 14.2
c (Å) 10.1
β (deg) 98.5
Volume (Å3) 1202
Z 4
Coordination Geometry Distorted Octahedral
Co-O Bond Length (Å) 1.95
Co-Npy Bond Length (Å) 2.05
Co-Nhydrazinyl Bond Length (Å) 2.15

X-ray Crystallography of Coordination Compounds

Although specific crystallographic studies for metal complexes of 3-Pyridinol, 6-hydrazinyl- are not extensively documented in peer-reviewed literature, analysis of closely related pyridyl hydrazone complexes provides significant insight into expected structural features. nih.gov For instance, studies on complexes with ligands containing a pyridine ring, an imine nitrogen, and a keto or enol oxygen show that these ligands typically act as tridentate chelators, binding to metal ions through the pyridyl nitrogen, the imine nitrogen, and an oxygen atom. nih.govmdpi.com

In a representative structure of a copper(II) complex with an adamantyl-containing 2-pyridylhydrazone ligand, the ligand coordinates in a tridentate fashion. nih.gov The geometry around the copper(II) ion is a distorted square pyramid, a common geometry for five-coordinate complexes. nih.gov The coordination sphere is completed by two chloride ions. nih.gov Such studies confirm that the pyridyl and hydrazone-type nitrogens are effective coordination sites.

The geometry of the resulting complex can vary depending on the metal ion, the co-ligands present, and the stoichiometry of the reaction. Common geometries observed for metal complexes with related ligands include distorted octahedral and square pyramidal configurations. nih.govmdpi.com In many cases, the planarity of the pyridine ring imparts rigidity to the ligand framework upon coordination. researchgate.net

Below is a table of representative crystallographic data for a related pyridyl hydrazone metal complex, illustrating the typical structural parameters that could be expected.

ParameterValueReference Complex
Crystal SystemTriclinicCopper(II) Adamantyl Pyridyl Hydrazone nih.gov
Space GroupP-1
Coordination GeometryDistorted Square Pyramidal
Bond Length (Cu-Npyridyl)~2.0 Å
Bond Length (Cu-Nimino)~1.95 Å
Bond Length (Cu-Oketo)~2.2 Å

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are crucial for characterizing metal complexes and confirming the coordination of a ligand to a metal center. The formation of complexes with 3-Pyridinol, 6-hydrazinyl- is expected to produce distinct changes in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of a free hydrazone-type ligand typically shows a characteristic absorption band for the C=N (imine) group. Upon coordination to a metal ion through the imine nitrogen, this band is expected to shift to a lower frequency (a redshift) by 15-40 cm⁻¹. jptcp.comresearchgate.net Similarly, the involvement of the phenolic oxygen in coordination would be evidenced by a shift in the C-O stretching frequency. jptcp.com The coordination is further confirmed by the appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, typically in the 400-600 cm⁻¹ region. jptcp.com

NMR Spectroscopy: ¹H NMR spectroscopy provides evidence of coordination through changes in the chemical shifts of protons near the binding sites. Upon complexation, the signals for protons on the pyridine ring and the N-H protons of the hydrazinyl group would likely shift downfield due to the deshielding effect of the metal ion. In cases where the phenolic proton is lost upon coordination (deprotonation), its corresponding signal would disappear from the spectrum. ias.ac.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of pyridyl hydrazone ligands typically display absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the imine group. Upon complexation with a transition metal, new bands often appear in the visible region. These bands are generally assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing a clear indication of complex formation.

The following table summarizes the expected spectroscopic shifts upon the complexation of a pyridyl hydrazone-type ligand.

Spectroscopic TechniqueObservation in Free LigandExpected Change Upon Complexation
IRν(C=N) at ~1590-1610 cm⁻¹Shift to lower frequency (15-40 cm⁻¹)
IR-Appearance of ν(M-N) and ν(M-O) bands (400-600 cm⁻¹)
¹H NMRSignals for pyridyl and N-H protonsDownfield shift of signals near coordination sites
UV-VisIntra-ligand π→π* and n→π* transitionsShift in ligand bands and appearance of new charge-transfer or d-d bands

Applications of Metal Complexes of 3-Pyridinol, 6-Hydrazinyl- in Chemical Research

While direct applications of metal complexes derived specifically from 3-Pyridinol, 6-hydrazinyl- are not well-documented, the broader class of pyridyl hydrazone and related nitrogen-donor ligands has been extensively explored for various roles in chemical research, particularly in catalysis and the development of advanced materials.

Catalysis in Organic Reactions

Metal complexes based on pyridine and hydrazone scaffolds are recognized for their catalytic activity in a range of organic transformations. The electronic properties and structural rigidity of these ligands can be tuned to enhance the stability and reactivity of the metal center.

For example, complexes of first-row transition metals like iron, cobalt, and nickel with pyridyl aroyl hydrazone ligands have been investigated as electrocatalysts for the hydrogen evolution reaction (HER), a key process for clean energy production. nih.gov In these systems, the ligand is often "redox-active," participating directly in the catalytic cycle by accepting and donating electrons and protons. nih.gov This ligand-centered reactivity offers a pathway for catalysis that does not rely solely on the metal center. nih.gov

Furthermore, related complexes containing pyridine moieties are effective catalysts for C-C cross-coupling reactions, which are fundamental to modern synthetic chemistry. The stable coordination environment provided by the tridentate ligand helps to stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Development of Functional Materials (e.g., Luminescent Materials, Spin-Crossover Systems)

The unique photophysical and magnetic properties of metal complexes make them attractive building blocks for functional materials. Pyridine-based ligands play a crucial role in designing these materials.

Luminescent Materials: Coordination of ligands like 3-Pyridinol, 6-hydrazinyl- to certain metal ions, particularly d¹⁰ metals like Zn(II) or closed-shell ions, can lead to the formation of luminescent materials. nih.govmdpi.com The enhanced rigidity of the ligand upon complexation often reduces non-radiative decay pathways, leading to an increase in emission quantum yield. mdpi.com The electronic properties of the ligand and the nature of the metal ion can be systematically modified to tune the emission color and intensity, making these complexes suitable for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). nih.govmdpi.com

Spin-Crossover (SCO) Systems: Spin-crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. nih.govrsc.org Iron(II) complexes with N-donor ligands are the most studied class of SCO compounds. mdpi.com Ligands containing pyridine and triazole or pyrazole (B372694) moieties have been successfully used to create Fe(II) complexes that exhibit SCO. nih.govrsc.orgnih.gov The ligand field strength is critical; ligands that provide a field strength close to the spin-pairing energy of the Fe(II) ion can facilitate the transition. The cooperative interactions within the crystal lattice, such as hydrogen bonding, play a significant role in determining the abruptness and hysteresis of the spin transition. nih.gov Hydrazone-based ligands have also been employed in the construction of SCO complexes, demonstrating their versatility in this field. researchgate.net

Applications of 3 Pyridinol, 6 Hydrazinyl in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The presence of reactive sites—the hydrazinyl and hydroxyl groups—coupled with the pyridine (B92270) scaffold, allows 3-Pyridinol, 6-hydrazinyl- to serve as a foundational molecule in the construction of a diverse array of organic compounds. Its utility spans from the creation of intricate heterocyclic systems to its incorporation into multi-step synthetic pathways for high-value chemical entities.

One of the most significant applications of 6-hydrazinyl-substituted pyridines is in the synthesis of fused heterocyclic compounds, particularly pyrazolopyridines. These scaffolds are of considerable interest due to their prevalence in pharmaceutically active compounds. The reaction of a hydrazinyl group with a 1,3-dicarbonyl compound is a classical and efficient method for constructing a pyrazole (B372694) ring. mdpi.com

Specifically, 6-hydrazinyl-3-pyridinol can react with various β-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridine derivatives. cdc.gov This cyclocondensation reaction typically proceeds by initial reaction of the more nucleophilic nitrogen of the hydrazine (B178648) with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring fused to the pyridine core. mdpi.com The substitution pattern of the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the dicarbonyl compound. cdc.gov

The general synthetic scheme for this transformation is outlined below:

Reaction Scheme: Synthesis of Pyrazolo[3,4-b]pyridines
Reactant A Reactant B Product Conditions
3-Pyridinol, 6-hydrazinyl- 1,3-Diketone (e.g., acetylacetone) Substituted 1H-pyrazolo[3,4-b]pyridin-3-ol Acid or base catalysis, heating

This strategy has been widely employed to synthesize a variety of substituted pyrazolo[3,4-b]pyridines, which are explored for a range of biological activities. dntb.gov.uanih.gov The reaction is versatile, and the use of different substituted hydrazines and dicarbonyl compounds allows for the creation of a large library of derivatives. mdpi.comnih.gov The formation of the pyridine ring onto a pre-existing pyrazole is another major synthetic route, highlighting the importance of hydrazine derivatives in building these fused systems. cdc.gov

Beyond the direct synthesis of fused heterocycles, 3-Pyridinol, 6-hydrazinyl- and its derivatives are valuable intermediates in more extended synthetic sequences. The hydrazinyl moiety can be readily converted into other functional groups or used as a handle for further molecular elaboration. For instance, hydrazines are precursors for the synthesis of hydrazones, which are themselves versatile intermediates. nih.gov

Hydrazide-hydrazone derivatives, which can be formed from 6-hydrazinyl-3-pyridinol, are utilized in a variety of heterocyclization reactions to produce compounds with potential antitumor activities. nih.gov The N-N linkage in these molecules is a key structural motif in numerous bioactive agents. nih.gov

Furthermore, the hydrazinyl group can be diazotized and subjected to coupling reactions to form azo dyes. Azo compounds are a major class of industrial colorants. nih.govrsc.org The synthesis involves the conversion of the hydrazine to a diazonium salt, which then couples with an aromatic compound. nih.gov While specific examples starting from 3-Pyridinol, 6-hydrazinyl- are not extensively detailed, the fundamental reactivity of the hydrazinyl group makes it a prime candidate for such transformations. The general process for azo dye synthesis is a two-step reaction, beginning with the diazotization of a primary aromatic amine (or hydrazine), followed by coupling with a suitable aromatic partner. nih.govnih.gov

The versatility of this building block is evident in its potential to be incorporated into various molecular frameworks, leading to compounds with applications in medicinal chemistry and materials science. researchgate.net

Development of Functional Materials Utilizing 3-Pyridinol, 6-Hydrazinyl- Derivatives

The unique electronic and structural features of 3-Pyridinol, 6-hydrazinyl- derivatives make them attractive candidates for the development of advanced functional materials. The aromatic pyridine core, combined with the hydrogen bonding capabilities of the hydroxyl and hydrazinyl groups, allows for the creation of materials with tailored optical, electronic, and self-assembly properties.

The hydroxyl and hydrazinyl groups in 3-Pyridinol, 6-hydrazinyl- are capable of forming strong hydrogen bonds. This characteristic is crucial in supramolecular chemistry, where non-covalent interactions are used to construct large, well-ordered assemblies. ul.ie The hydroxyl-pyridine hydrogen bond is a particularly persistent and reliable supramolecular synthon. ul.ie Derivatives of 3-Pyridinol, 6-hydrazinyl- can be designed to self-assemble into complex architectures such as networks, liquid crystals, or gels, driven by hydrogen bonding and π-π stacking interactions between the pyridine rings. mdpi.com

While direct incorporation of 3-Pyridinol, 6-hydrazinyl- into polymers is not widely reported, its derivatives could serve as functional monomers. For example, the hydroxyl group could be modified for polymerization reactions, leading to polymers with pendant pyridine and hydrazinyl groups. These groups could then be used for post-polymerization modification, metal coordination, or to impart specific properties such as thermal stability or altered solubility. Pyrazole derivatives, which can be synthesized from this compound, also find applications in polymer chemistry. mdpi.com

Examples of Supramolecular Interactions Involving Pyridine and Hydroxyl Groups:

Interaction Type Description Potential Application
Hydrogen Bonding (OH···N) Strong, directional interaction between the hydroxyl proton and the pyridine nitrogen. ul.ie Crystal engineering, formation of co-crystals, molecular recognition.
π-π Stacking Attraction between the electron clouds of adjacent pyridine rings. mdpi.com Organization of molecules in the solid state, influencing electronic properties.

Derivatives of 3-Pyridinol, 6-hydrazinyl- hold significant promise for applications in optical and electronic materials. The combination of electron-donating (hydrazinyl, hydroxyl) and electron-withdrawing (pyridine ring) characteristics within the same molecule can lead to interesting photophysical properties.

Non-linear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are essential for non-linear optical applications. Pyrazoline derivatives, which can be synthesized from 6-hydrazinyl pyridines, have been investigated for their third-order NLO response. rsc.org These molecules often feature a "push-pull" electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a key factor for high NLO activity. nih.gov The functionalization of pyrazoline derivatives with different electron-donating and -accepting groups allows for the tuning of their NLO properties. rsc.org Theoretical and experimental studies on hydrazone and pyrimidine (B1678525) derivatives have also demonstrated their potential as NLO materials. nih.govnih.gov

Sensors: The hydrazinyl and pyridinol moieties are excellent recognition sites for ions and small molecules, making derivatives of 3-Pyridinol, 6-hydrazinyl- suitable for use as chemosensors. The binding of an analyte to the sensor molecule can induce a change in its optical properties, such as color (colorimetric sensor) or fluorescence (fluorescent sensor). dntb.gov.ua

Hydrazone-based chemosensors are widely used for detecting metal ions and anions. dntb.gov.ua Pyridine derivatives have been developed as fluorescent sensors for various cations, including toxic heavy metal ions. mdpi.com The nitrogen atom of the pyridine ring and the hydrazinyl group can coordinate with metal ions, leading to a change in the fluorescence emission spectrum. This allows for the selective and sensitive detection of specific ions. mdpi.com For instance, supramolecular assemblies involving pyridine derivatives have been shown to act as selective fluorescent sensors for Fe(II) in aqueous solutions. nih.gov

Summary of Potential Optical and Electronic Applications:

Application Relevant Molecular Feature Principle of Operation
Non-linear Optics Intramolecular charge transfer (push-pull system). The molecule's dipole moment changes significantly upon exposure to a strong electric field (from light), leading to harmonic generation. rsc.org
Fluorescent Sensors Coordination sites (pyridine N, hydrazinyl N, hydroxyl O) and a fluorophore core. Analyte binding alters the electronic structure of the fluorophore, causing a change in fluorescence intensity or wavelength (turn-on/turn-off). mdpi.comnih.gov

| Colorimetric Sensors | Extended π-conjugation and analyte binding sites. | Binding of an analyte changes the energy of the π-π* transitions, resulting in a visible color change. nih.gov |

Applications as Analytical Reagents

In addition to its role in synthesis and materials science, 3-Pyridinol, 6-hydrazinyl- and its derivatives can be employed as analytical reagents. The reactivity of the hydrazinyl group with carbonyl compounds can be used for the detection, quantification, and derivatization of aldehydes and ketones.

The formation of hydrazones is a classic analytical technique. The resulting hydrazones are often crystalline solids with sharp melting points, which facilitates the identification of the original carbonyl compound. When the hydrazinyl pyridine reagent is suitably chromophoric or fluorophoric, the resulting hydrazone can be quantified using spectrophotometry or fluorometry. This approach is widely used in analytical methods like high-performance liquid chromatography (HPLC) to enhance the detection of carbonyl compounds. helixchrom.com

Furthermore, the ability of 6-hydrazinyl-3-pyridinol derivatives to act as chemosensors for metal ions also falls under their application as analytical reagents. mdpi.comrsc.org For example, an immunoassay method has been developed for the analysis of 3,5,6-trichloro-2-pyridinol, a metabolite of the pesticide chlorpyrifos, demonstrating the utility of pyridinol derivatives in analytical and bioanalytical contexts. researchgate.net The use of analytical methods such as gas chromatography (GC) and HPLC is common for the determination of pyridine and its derivatives in various samples. cdc.govnih.gov

Complexation for Metal Ion Detection

The presence of both a pyridine nitrogen atom and the hydrazinyl group provides 3-Pyridinol, 6-hydrazinyl- with excellent potential as a chelating ligand for a variety of metal ions. The lone pair of electrons on the pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group can act as donor sites, allowing the molecule to form stable coordination complexes with metal cations. The hydroxyl group on the pyridine ring can also participate in coordination, potentially acting as a third donor site after deprotonation, which would classify 3-Pyridinol, 6-hydrazinyl- as a tridentate ligand.

The formation of these metal complexes can lead to significant changes in the electronic properties of the ligand, often resulting in a distinct color change or the emergence of fluorescence. This chromogenic or fluorogenic response upon metal binding is the fundamental principle behind its application in the colorimetric or fluorometric detection of metal ions. The selectivity of 3-Pyridinol, 6-hydrazinyl- towards specific metal ions would be influenced by factors such as the size and charge of the metal ion, the pH of the solution, and the solvent system used.

Hydrazone derivatives, which can be readily formed from the reaction of the hydrazinyl group with aldehydes or ketones, are well-known for their coordination chemistry and are widely used as chromogenic reagents for the spectrophotometric determination of a wide array of metal ions. jptcp.comresearchgate.net Similarly, pyridine-based ligands are integral to coordination chemistry and have been employed in the development of sensors for various metal ions. uokerbala.edu.iq

Detailed Research Findings:

While direct experimental data for 3-Pyridinol, 6-hydrazinyl- is limited, research on analogous compounds provides a strong basis for its potential applications. For instance, various hydrazone ligands have been synthesized and characterized for their ability to form colored complexes with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). jptcp.com The formation of these complexes is often accompanied by a noticeable shift in the maximum absorption wavelength (λmax), enabling quantitative analysis via spectrophotometry. researchgate.netej-chem.org The sensitivity of these methods is often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

The table below illustrates hypothetical data for the application of 3-Pyridinol, 6-hydrazinyl- in metal ion detection, based on typical findings for similar hydrazone and pyridine-based ligands.

Table 1: Illustrative Data for Metal Ion Detection using 3-Pyridinol, 6-hydrazinyl- This table is a hypothetical representation based on the expected performance of the compound.

Metal IonAnalytical MethodLimit of Detection (LOD)Wavelength (λmax)Molar Absorptivity (ε)
Copper (II)Spectrophotometry0.1 ppm450 nm1.5 x 104 L mol-1 cm-1
Nickel (II)Spectrophotometry0.2 ppm480 nm1.2 x 104 L mol-1 cm-1
Zinc (II)Fluorometry10 ppbEx: 380 nm, Em: 490 nm-
Iron (III)Spectrophotometry0.15 ppm520 nm1.8 x 104 L mol-1 cm-1

Derivatization for Chromatographic Analysis

The hydrazinyl group in 3-Pyridinol, 6-hydrazinyl- is a highly reactive nucleophile that can readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is a cornerstone of derivatization in chromatography, a process used to modify an analyte to improve its chromatographic properties or enhance its detectability. nih.gov

This pre-column derivatization technique can significantly enhance the sensitivity and selectivity of the analytical method. The choice of derivatization reagent is crucial and depends on the nature of the analyte and the desired detection method. Hydrazine-containing reagents are widely used for the derivatization of carbonyl compounds in various matrices. thermofisher.comepa.gov

Detailed Research Findings:

While specific applications of 3-Pyridinol, 6-hydrazinyl- as a derivatizing agent are not well-documented, the principle is well-established with similar reagents. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic reagent for the derivatization of aldehydes and ketones, followed by HPLC analysis. The resulting dinitrophenylhydrazones are brightly colored and can be detected with high sensitivity using a UV-Vis detector.

The table below presents hypothetical data for the use of 3-Pyridinol, 6-hydrazinyl- as a pre-column derivatization reagent for the HPLC analysis of various carbonyl compounds. The retention times and limits of detection are illustrative of what might be expected in such an application.

Table 2: Illustrative Data for Chromatographic Analysis using 3-Pyridinol, 6-hydrazinyl- Derivatization This table is a hypothetical representation based on the expected performance of the compound.

AnalyteChromatographic ColumnMobile PhaseRetention Time (min)Limit of Detection (LOD)
FormaldehydeC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40)5.25 ng/mL
AcetoneC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (70:30)7.810 ng/mL
BenzaldehydeC18 (250 x 4.6 mm, 5 µm)Methanol:Water (80:20)12.52 ng/mL
GlyoxalC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (50:50)4.18 ng/mL

Historical Perspectives and Future Research Directions on 3 Pyridinol, 6 Hydrazinyl Chemistry

Evolution of Synthetic Strategies for Pyridinol and Hydrazine (B178648) Derivatives

The synthesis of molecules like 3-Pyridinol, 6-hydrazinyl- relies on the development of methods to create and modify both the pyridine (B92270) ring and the hydrazine functional group. The historical progression of these synthetic strategies showcases a move from classical, often harsh, methods to more sophisticated and selective modern techniques.

The journey of hydrazine chemistry began in 1875 when Emil Fischer first synthesized phenylhydrazine by reducing a diazonium salt. princeton.edu It was not until 1887 that Theodor Curtius prepared free hydrazine hydrate (B1144303). princeton.edupsvmkendra.com Early industrial production relied on methods like the Raschig process, developed in 1907. slideshare.net Historically, the synthesis of hydrazine derivatives involved reactions such as the reduction of N-nitroso compounds or diazonium salts. wikipedia.org A significant challenge has always been the controlled synthesis of monosubstituted hydrazines, a problem modern chemistry often solves through the use of protecting groups. slideshare.net

Similarly, the synthesis of the pyridine core has evolved significantly. Initially, pyridines were simply extracted from coal tar. globalresearchonline.net Foundational synthetic methods, still relevant today, include multicomponent reactions like the Hantzsch pyridine synthesis. rsc.org However, the inherent electron-deficient nature of the pyridine ring makes its direct functionalization a persistent challenge in organic synthesis. researchgate.net Early methods for substitution often required harsh conditions. researchgate.net Modern approaches focus on direct C-H functionalization, which is electronically biased towards the C2 and C4 positions. researchgate.netnih.gov The use of pyridine N-oxides has become a key strategy to selectively functionalize the C2 position. researchgate.net Recent breakthroughs have enabled the functionalization of more remote positions (like C3), previously considered difficult to access, through innovative techniques such as undirected metalation with specialized bases or the generation of highly reactive pyridyne intermediates. nih.govchemistryviews.org

The tables below summarize the key evolutionary steps in the synthesis of these two critical components.

Table 1: Evolution of Hydrazine Derivative Synthesis

Era Key Developments Representative Reactions/Methods
Late 19th Century Discovery and first synthesis of hydrazine and its aryl derivatives. princeton.edupsvmkendra.com Reduction of diazonium salts. princeton.edu
Early 20th Century Development of industrial-scale production methods. Raschig process (oxidation of ammonia with hypochlorite). slideshare.net
Mid-20th Century Expansion of derivative synthesis. Reduction of N-nitroso compounds. wikipedia.org

| Late 20th/21st Century | Focus on selectivity, control, and green chemistry. | Use of protecting groups for mono-alkylation slideshare.net; Catalyzed C-N coupling reactions organic-chemistry.org; Condensation with carbonyls to form hydrazones. psvmkendra.com |

Table 2: Evolution of Pyridinol & Pyridine Derivative Synthesis

Era Key Developments Representative Reactions/Methods
19th Century Isolation and classic ring-formation reactions. Extraction from coal tar globalresearchonline.net; Hantzsch pyridine synthesis. rsc.org
20th Century Development of functionalization techniques. Electrophilic substitution (often requiring harsh conditions) researchgate.net; Use of pyridine N-oxides for C2 functionalization. researchgate.net

| 21st Century | Advances in selective C-H functionalization. | Transition-metal-catalyzed cross-coupling researchgate.net; Undirected remote metalation nih.govchemrxiv.org; Synthesis via pyridyne intermediates. chemistryviews.org |

Emerging Research Areas and Unexplored Reactivity of Hydrazinyl Pyridinols

The combination of a nucleophilic hydrazinyl group and a pyridinol ring creates a versatile chemical scaffold with significant potential for further exploration. Emerging research focuses on harnessing the unique reactivity of this arrangement for the synthesis of complex molecules.

The hydrazinyl moiety is a powerful dinucleophile, a characteristic that defines the reactivity of hydrazinyl pyridinols. psvmkendra.com Research on related structures, such as 6-hydrazinonicotinic acid hydrazide, has demonstrated that the hydrazinyl group attached directly to the pyridine ring can react with high chemoselectivity over other nucleophilic centers in the molecule. researchgate.net This selectivity allows the hydrazinyl group to be precisely targeted, for instance, in condensation reactions with various aldehydes to form hydrazones. researchgate.net These resulting pyridinohydrazones are not merely stable products; they are valuable intermediates that can undergo subsequent cyclization reactions to generate a diverse array of fused heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. researchgate.netresearchgate.net This capability makes hydrazinyl pyridinols important precursors for building molecular complexity. nih.gov

Current research is actively exploring the use of these compounds as building blocks in green chemistry, utilizing eco-friendly solvents like ethanol (B145695) and developing solvent-free mechanochemical methods. researchgate.netmdpi.com An area of largely unexplored reactivity lies in the reaction of the hydrazinyl group with a broader range of bifunctional electrophiles to create novel polycyclic and cage-like structures. The interplay between the hydroxyl group of the pyridinol ring and the hydrazinyl group could also be exploited to direct metallation or to modulate the electronic properties and subsequent reactivity of the aromatic system.

Interdisciplinary Research Opportunities in Chemical Sciences for 3-Pyridinol, 6-Hydrazinyl-

The unique structural features of 3-Pyridinol, 6-hydrazinyl- position it as a compound of interest for numerous interdisciplinary applications, bridging synthetic chemistry with medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry and Pharmacology: Both pyridine and hydrazine scaffolds are well-established pharmacophores. Pyridine derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net Likewise, hydrazine and hydrazone derivatives are known for their broad bioactivity, with applications as antitubercular, anticonvulsant, and anticancer agents. psvmkendra.comresearchgate.net The combination of these two moieties in one molecule creates a promising platform for drug discovery. For example, structurally related pyrrolo[2,3-b]pyridine cores have been developed as potent and selective inhibitors of enzymes like NADPH Oxidase 2 (NOX2), which is a key target in the study of neurodegenerative diseases such as Alzheimer's. nih.gov The 3-Pyridinol, 6-hydrazinyl- scaffold could be explored for the development of new therapeutic agents targeting a wide range of diseases.

Materials Science: Pyridine-containing molecules are integral to the development of novel organic materials. researchgate.net The conjugated π-system of the 3-Pyridinol, 6-hydrazinyl- core, combined with its hydrogen-bonding capabilities and potential to act as a ligand for metal ions, makes it an attractive candidate for the design of new functional materials. researchgate.net Potential applications could include the development of organic light-emitting diodes (OLEDs), chemical sensors, or novel catalysts where the compound acts as a specialized ligand for transition metal complexes. researchgate.net

Agrochemicals: Many commercial pesticides and herbicides are based on heterocyclic structures, including pyridine and hydrazine derivatives. globalresearchonline.netrsc.org The biological activity inherent in the 3-Pyridinol, 6-hydrazinyl- scaffold suggests its potential utility in the agricultural sector. Further derivatization and screening could lead to the discovery of new classes of agrochemicals with improved efficacy or novel modes of action.

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